2-(4-Chloro-2-fluorophenyl)ethanol
Overview
Description
2-(4-Chloro-2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H8ClFO It is a chiral alcohol that contains both chlorine and fluorine atoms attached to a phenyl ring
Mechanism of Action
Target of Action
The primary targets of 2-(4-Chloro-2-fluorophenyl)ethanol are currently unknown. This compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(4-Chloro-2-fluorophenyl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalytic processes. Enzymes such as lipases can be employed to catalyze the reduction of the corresponding ketone or aldehyde to the desired alcohol. This method offers advantages in terms of selectivity and environmental sustainability, as it can be conducted under mild conditions and avoids the use of harsh chemicals .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in water or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: 2-(4-Chloro-2-fluorophenyl)acetaldehyde or 2-(4-Chloro-2-fluorophenyl)acetone.
Reduction: 2-(4-Chloro-2-fluorophenyl)ethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-2-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biocatalytic processes.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes
Comparison with Similar Compounds
2-(4-Chloro-2-fluorophenyl)ethanol can be compared with other similar compounds, such as:
2-(3-Chloro-2-fluorophenyl)ethanol: Similar in structure but with different substitution patterns on the phenyl ring, leading to variations in reactivity and applications.
2-(4-Chloro-3-fluorophenyl)ethanol: Another closely related compound with different positioning of the fluorine atom, affecting its chemical behavior.
2-(4-Chloro-2-bromophenyl)ethanol:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical properties.
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDFGTHQEZIQHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303897 | |
Record name | 4-Chloro-2-fluorobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201303897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667461-51-0 | |
Record name | 4-Chloro-2-fluorobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667461-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluorobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201303897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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